![molecular formula C13H19NO5S B13411393 tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is a chemical compound with the molecular formula C13H19NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, benzenesulfonyl group, and N-hydroxycarbamate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate typically involves the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl carbamate+Benzenesulfonyl chloride→tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Electrophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Halogenated or nitrated benzenesulfonyl derivatives.
Applications De Recherche Scientifique
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[1-(benzenesulfonyl)ethyl]carbamate
- tert-Butyl N-[1-(benzenesulfonyl)propyl]carbamate
- tert-Butyl N-[1-(benzenesulfonyl)butyl]carbamate
Uniqueness
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is unique due to its N-hydroxycarbamate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where its particular chemical behavior is advantageous.
Propriétés
Formule moléculaire |
C13H19NO5S |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C13H19NO5S/c1-10(14(16)12(15)19-13(2,3)4)20(17,18)11-8-6-5-7-9-11/h5-10,16H,1-4H3 |
Clé InChI |
GQMKJAWOLAXTKP-UHFFFAOYSA-N |
SMILES canonique |
CC(N(C(=O)OC(C)(C)C)O)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


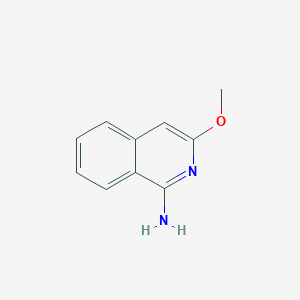
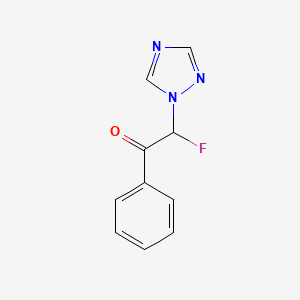
![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
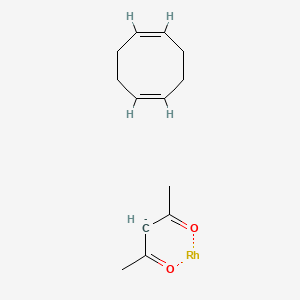
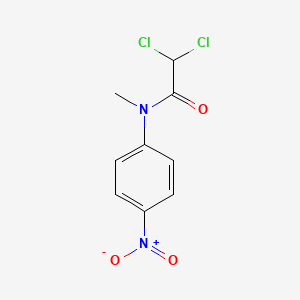
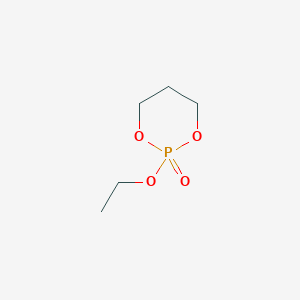
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
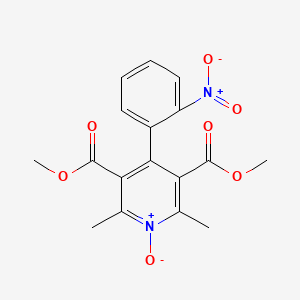
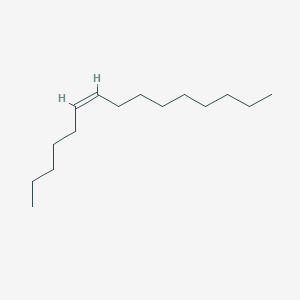
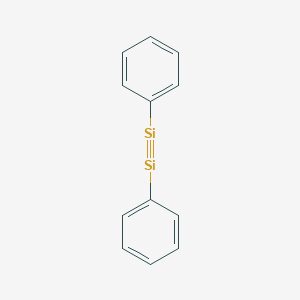
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)



